N-(2,4-dimethylphenyl)-Nalpha-(phenoxycarbonyl)phenylalaninamide
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Overview
Description
PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and materials science. This particular compound is characterized by its unique structure, which includes a phenyl group, a dimethylphenyl group, and a carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE typically involves a multi-step process. One common method is the reaction of 2,4-dimethylphenyl isocyanate with 2-phenylethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and the attainment of high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}UREA
- PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}THIOCARBAMATE
Uniqueness
PHENYL N-{1-[(2,4-DIMETHYLPHENYL)CARBAMOYL]-2-PHENYLETHYL}CARBAMATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of phenyl and dimethylphenyl groups, along with the carbamoyl moiety, makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
phenyl N-[1-(2,4-dimethylanilino)-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C24H24N2O3/c1-17-13-14-21(18(2)15-17)25-23(27)22(16-19-9-5-3-6-10-19)26-24(28)29-20-11-7-4-8-12-20/h3-15,22H,16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
BWPSWSYDZNAMBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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